molecular formula C11H25O5P B14498573 Diethyl (1,3-diethoxypropyl)phosphonate CAS No. 63573-07-9

Diethyl (1,3-diethoxypropyl)phosphonate

Cat. No.: B14498573
CAS No.: 63573-07-9
M. Wt: 268.29 g/mol
InChI Key: LRAZTNSLRSSWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1,3-diethoxypropyl)phosphonate is an organic compound with the molecular formula C11H25O5P. It is a phosphonate ester, which is a class of organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is used primarily in laboratory research and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1,3-diethoxypropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of diethyl phosphite with 1,3-diethoxypropyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,3-diethoxypropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .

Scientific Research Applications

Diethyl (1,3-diethoxypropyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1,3-diethoxypropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxopropyl)phosphonate
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate
  • Diethyl (3-bromopropyl)phosphonate

Uniqueness

Diethyl (1,3-diethoxypropyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its diethoxypropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

CAS No.

63573-07-9

Molecular Formula

C11H25O5P

Molecular Weight

268.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-1,3-diethoxypropane

InChI

InChI=1S/C11H25O5P/c1-5-13-10-9-11(14-6-2)17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3

InChI Key

LRAZTNSLRSSWDY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(OCC)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.